molecular formula C10H6INO2 B13636901 7-Iodoquinoline-4-carboxylic acid

7-Iodoquinoline-4-carboxylic acid

Cat. No.: B13636901
M. Wt: 299.06 g/mol
InChI Key: SCXLDEZQRUHVGL-UHFFFAOYSA-N
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Description

7-Iodoquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 7th position and a carboxylic acid group at the 4th position on the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal chemistry, particularly due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoline-4-carboxylic acid typically involves a multi-step process. One common method is the Pfitzinger reaction, which involves the condensation of isatin with ketones under acidic conditions to form quinoline-4-carboxylic acid derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective catalysts, efficient purification procedures, and environmentally friendly reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Iodoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Iodoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to interact with biological molecules, potentially disrupting microbial cell walls and inhibiting enzyme activity. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: 7-Iodoquinoline-4-carboxylic acid is unique due to the specific positioning of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biological processes .

Properties

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

7-iodoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14)

InChI Key

SCXLDEZQRUHVGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1I)C(=O)O

Origin of Product

United States

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